molecular formula C5H6ClN3OS B1370613 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide CAS No. 1019456-17-7

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B1370613
CAS No.: 1019456-17-7
M. Wt: 191.64 g/mol
InChI Key: DABZOVVOBDHPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C5H6ClN3OS and its molecular weight is 191.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

  • 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide and its derivatives have been explored for their potential as herbicides. Liu et al. (2007) synthesized a compound closely related to this compound and found it effective in herbicidal activity, highlighting the compound's potential in agricultural applications (Liu, Guo-hua et al., 2007). Similarly, Liu et al. (2014) designed and synthesized a series of novel derivatives of this compound, which displayed moderate to good selective herbicidal activity against certain plants, further emphasizing its potential in weed control (Man‐Yun Liu & De-Qing Shi, 2014).

Antioxidant Properties

  • Research has also been conducted on the antioxidant properties of this compound derivatives. Al-Haidari and Al-Tamimi (2021) studied the synthesis of new thiadiazole and oxadiazole derivatives from this compound, finding that the prepared compounds had effects on antioxidants (Akram S. Al-Haidari & E. Al-Tamimi, 2021).

Antimicrobial and Cytotoxic Activities

  • Some derivatives of this compound have been found to have antimicrobial and cytotoxic activities. A study by Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and found that certain compounds showed high antibacterial activity and anticandidal effects (Sam Dawbaa et al., 2021). Additionally, Hamama et al. (2013) reported the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles with promising antitumor and antioxidant evaluations (W. Hamama et al., 2013).

Antitrypanosomal Potency

  • Lelyukh et al. (2023) reported on the synthesis of novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones, demonstrating good to excellent antitrypanosomal potency against T. brucei gambience, a causative agent of sleeping sickness (M. Lelyukh et al., 2023).

Anticancer Activities

  • The potential of this compound derivatives in cancer treatment has also been explored. Gomha et al. (2017) synthesized a novel series of compounds containing the thiadiazole moiety and evaluated them as anticancer agents, finding some compounds to be potent against specific cancer cell lines (S. M. Gomha et al., 2017).

Biochemical Analysis

Biochemical Properties

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to DNA, affecting the replication and transcription processes . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects underscore its potential as an anticancer therapeutic.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression . For example, it inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately induces cell death. Additionally, this compound can activate signaling pathways that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS/c1-3(6)4(10)8-5-9-7-2-11-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABZOVVOBDHPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649326
Record name 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019456-17-7
Record name 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 3
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 5
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 6
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.